N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a synthetic organic compound that features a bromine and fluorine substituted benzyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methyltetrahydro-2H-pyran-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the existing functional groups.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl chloride
- 2-Bromo-4-fluorobenzylamine
Uniqueness
N-(2-Bromo-4-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is unique due to the presence of both bromine and fluorine substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-16(12-4-6-17-7-5-12)9-10-2-3-11(15)8-13(10)14/h2-3,8,12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADNPNCFDVLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Br)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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